2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide typically involves the formation of the thiazolidine ring followed by the introduction of the acetamide group. One common method involves the reaction of cyclohexylmethylamine with phenyl isothiocyanate to form the intermediate, which is then cyclized to form the thiazolidine ring. The final step involves the acylation of the thiazolidine ring with 2,4-dimethylphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of environmentally benign solvents and recyclable catalysts, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific enzyme and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides: Known for their fluorescent properties and used in optical brightening applications.
2-[3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide: Similar structure but lacks the 2,4-dimethylphenyl group.
Uniqueness
2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclohexylmethyl and 2,4-dimethylphenyl groups enhances its pharmacological properties and makes it a valuable compound for drug development .
Properties
Molecular Formula |
C26H31N3O2S |
---|---|
Molecular Weight |
449.6g/mol |
IUPAC Name |
2-[3-(cyclohexylmethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H31N3O2S/c1-18-13-14-22(19(2)15-18)28-24(30)16-23-25(31)29(17-20-9-5-3-6-10-20)26(32-23)27-21-11-7-4-8-12-21/h4,7-8,11-15,20,23H,3,5-6,9-10,16-17H2,1-2H3,(H,28,30) |
InChI Key |
DWKRQECERAXCQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4CCCCC4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.